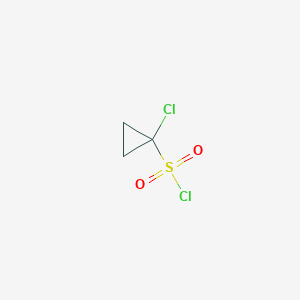

1-Chlorocyclopropane-1-sulfonyl chloride

Description

Contextual Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides are a critically important class of organic compounds that serve as versatile intermediates in a vast array of chemical transformations. magtech.com.cnresearchgate.net Their widespread use stems from the high reactivity of the sulfonyl chloride group, which renders them potent electrophiles. fiveable.me This reactivity allows them to readily engage with a wide range of nucleophiles, including alcohols, amines, and thiols, to form sulfonic esters, sulfonamides, and thioesters, respectively. fiveable.me

The sulfonamide linkage, in particular, is a ubiquitous feature in a multitude of pharmaceutical agents, including antibiotics and antihypertensive medications. fiveable.memarketpublishers.com Consequently, sulfonyl chlorides are indispensable building blocks in medicinal chemistry and drug discovery. researchgate.net Beyond their role in forming stable linkages, sulfonyl chlorides are also utilized as sources of sulfenes, sulfonyl, and sulfenyl groups, and have been employed in various reactions such as [2+2] annulations, chlorosulfonylation, and sulfonylation. magtech.com.cn

The importance of sulfonyl chlorides extends to their application as protecting groups for amines and as precursors for the synthesis of other important sulfur-containing compounds like sulfones and sulfinic acids. fiveable.menih.gov Their utility is further broadened by their role as initiators in transition metal-catalyzed atom transfer radical polymerization and as key intermediates in the synthesis of dyes and pigments. quora.com The development of new methods for the synthesis of sulfonyl chlorides, such as those from thiols or diazonium salts, continues to be an active area of research, underscoring their unabated importance in organic synthesis. nih.govorganic-chemistry.org

Table 1: Key Reactions and Products of Sulfonyl Chlorides

| Nucleophile | Product | Significance |

|---|---|---|

| Amines (R-NH₂) | Sulfonamides (R-SO₂-NHR') | Prevalent in pharmaceuticals. fiveable.memarketpublishers.com |

| Alcohols (R-OH) | Sulfonic Esters (R-SO₂-OR') | Important synthetic intermediates. fiveable.me |

| Thiols (R-SH) | Thioesters (R-SO₂-SR') | Useful in various synthetic applications. |

Importance of Cyclopropane (B1198618) Architectures in Advanced Chemical Synthesis

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in modern organic synthesis and medicinal chemistry. researchgate.netrsc.org Its significance is derived from the inherent ring strain, which imparts unique chemical and physical properties. researchgate.net This strain results in carbon-carbon bonds with increased p-character, leading to reactivity that is intermediate between that of alkanes and alkenes. ingentaconnect.comnih.gov

In the realm of medicinal chemistry, the incorporation of a cyclopropane ring into a molecule can have profound effects on its biological activity and pharmacokinetic properties. bohrium.comnih.gov The rigid, three-dimensional nature of the cyclopropane scaffold can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. nbinno.com Furthermore, the cyclopropane unit is often more resistant to metabolic degradation compared to linear alkyl chains, which can improve the metabolic stability and in vivo half-life of a drug candidate. bohrium.comnbinno.com The introduction of a cyclopropane can also influence a molecule's lipophilicity and membrane permeability. bohrium.com

Cyclopropane derivatives serve as versatile building blocks in organic synthesis, participating in a variety of ring-opening and ring-expansion reactions to afford more complex molecular skeletons. researchgate.netnih.gov The development of stereoselective methods for the synthesis of substituted cyclopropanes is a major focus of contemporary research, as the precise spatial arrangement of substituents is often crucial for biological activity. rsc.orgresearchgate.net

Table 2: Impact of Cyclopropane Incorporation in Drug Design

| Property | Effect of Cyclopropane | Reference |

|---|---|---|

| Bioactivity | Can enhance potency and selectivity. | bohrium.comnbinno.com |

| Metabolic Stability | Often increases resistance to metabolism. | bohrium.comnbinno.com |

| Conformational Rigidity | Locks the molecule into a specific shape. | nih.govnbinno.com |

Structural Features and Research Relevance of 1-Chlorocyclopropane-1-sulfonyl Chloride as a Bifunctional Reagent

This compound is a fascinating molecule that combines the key attributes of both sulfonyl chlorides and cyclopropanes within a single, compact structure. Its bifunctional nature, possessing two distinct reactive sites, makes it a highly valuable and versatile reagent in organic synthesis.

The structural features of this compound are central to its reactivity. The sulfonyl chloride group (-SO₂Cl) acts as a powerful electrophilic center, susceptible to nucleophilic attack, enabling the facile introduction of the 1-chlorocyclopropylsulfonyl moiety onto a wide range of molecules. fiveable.me Concurrently, the chlorine atom attached to the cyclopropane ring represents another site for chemical modification, although its reactivity is influenced by the strained ring system. The high ring strain of the cyclopropane core not only influences the reactivity of the attached functional groups but also presents the possibility of ring-opening reactions under certain conditions.

The research relevance of this compound lies in its potential as a building block for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of 1-chlorocyclopropane-1-sulfonamide (B3037964) and its derivatives, which are explored for their potential biological activities. The ability to selectively react at either the sulfonyl chloride or the chloro-substituted carbon allows for a stepwise and controlled elaboration of the molecular structure, providing access to a diverse array of substituted cyclopropanes.

The combination of a reactive sulfonyl chloride and a functionalized, strained ring system in this compound offers synthetic chemists a powerful tool for the construction of unique molecular architectures that would be challenging to access through other means.

Table 3: Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not readily available | C₃H₄Cl₂O₂S | 175.04 | Bifunctional: sulfonyl chloride and chloro-substituted cyclopropane. |

| 1-Chlorocyclopropane-1-sulfonamide | 681808-76-4 | C₃H₅ClN₂O₂S | 154.60 | Sulfonamide with a chloro-substituted cyclopropane. |

| 1-Allylcyclopropane-1-sulfonyl chloride | 923032-59-1 | C₆H₉ClO₂S | 180.65 | Allyl and sulfonyl chloride groups on a cyclopropane ring. scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2S/c4-3(1-2-3)8(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDFEGZZJWANIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137822-87-6 | |

| Record name | 1-chlorocyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Pathways of 1 Chlorocyclopropane 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of the transformations involving 1-chlorocyclopropane-1-sulfonyl chloride.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. ucl.ac.uk This transformation is highly efficient and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. cbijournal.com

This compound readily reacts with various amines to furnish the corresponding 1-chlorocyclopropane-1-sulfonamide (B3037964) derivatives. sigmaaldrich.com The high reactivity of the sulfonyl chloride moiety allows for the formation of complex sulfonamides, which are significant scaffolds in medicinal chemistry. sigmaaldrich.com The choice of base and solvent can be optimized to achieve high yields. For instance, pyridine (B92270) is often used as both a base and a solvent, while other methods may employ aqueous sodium hydroxide (B78521) or triethylamine (B128534) in an aprotic solvent. cbijournal.comlibretexts.org

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides This table is illustrative of the general reaction and not specific to this compound due to a lack of specific examples in the search results.

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | Pyridine | N-Phenylbenzenesulfonamide | ~100 cbijournal.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Pyridine | N-(p-tolyl)-4-methylbenzenesulfonamide | ~100 cbijournal.com |

The sulfonamide N-H proton of products derived from primary amines is acidic and allows for further functionalization. libretexts.org The general reliability of this reaction makes this compound a valuable precursor for introducing the unique 1-chlorocyclopropylsulfonyl group into molecules.

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (R-SO₂•) under appropriate conditions, such as catalysis by transition metals like copper. organic-chemistry.org These radicals can then engage in transformations with unsaturated substrates like alkenes and alkynes. magtech.com.cn

One significant radical-mediated reaction is the addition of sulfonyl chlorides across double bonds. For example, a copper-catalyzed regioselective chlorothiolation of alkenes with sulfonyl chlorides has been developed, which proceeds through a sulfur-centered radical intermediate. organic-chemistry.orgnih.gov While this specific reaction results in a chlorothiolated product, it highlights the potential for this compound to participate in radical additions.

Furthermore, atom transfer radical cyclization (ATRC) is a powerful method for constructing cyclic systems. mdpi.com In this process, a radical is generated by the abstraction of a halogen atom from a substrate, which then undergoes an intramolecular cyclization onto an unsaturated moiety. While typically applied to substrates like N-allyl-dichloroamides, the principle can be extended to sulfonyl chlorides capable of generating radicals that subsequently cyclize. mdpi.com A sulfonyl radical generated from this compound could add to a tethered alkene or alkyne, initiating a cascade cyclization to form complex sulfonated heterocyclic structures. rsc.org

Beyond radical pathways, sulfonyl chlorides can participate in ionic reactions with unsaturated compounds. magtech.com.cn These reactions are often mediated by Lewis acids, which enhance the electrophilicity of the reaction partners. For instance, Lewis acid-mediated ring-opening reactions of activated cyclopropanes are well-documented, proceeding through cationic intermediates that can be trapped by nucleophiles or undergo rearrangements. uni-regensburg.denih.gov

In the context of this compound, the sulfonyl chloride group can react with alkenes and alkynes in annulation reactions, such as [2+2] cycloadditions, to form four-membered sulfur-containing rings (sultones), although this is more characteristic of sulfenes generated from sulfonyl chlorides in the presence of a base. magtech.com.cn The interaction of this compound with a Lewis acid could also potentially activate the C-Cl bond of the sulfonyl chloride for addition to an unsaturated substrate.

The reaction of sulfonyl chlorides with alcohols typically yields sulfonate esters via O-sulfonylation. However, recent research has demonstrated that under specific catalytic conditions, a regioselective C-sulfonylation of cyclopropanols can be achieved, overriding the conventional O-sulfonylation pathway. nih.govfigshare.com

This transformation is particularly relevant to the reactivity of this compound. A Cu(II)-catalyzed β-sulfonylation of cyclopropanols has been developed that provides γ-keto sulfones. nih.govfigshare.com The proposed mechanism involves the generation of a sulfonyl radical which adds to a metal homoenolate formed from the cyclopropanol. nih.gov This umpolung strategy effectively reverses the normal polarity of the reactants.

Table 2: Regioselective Sulfonylation of Cyclopropanols

| Reaction Type | Catalyst/Conditions | Product |

|---|---|---|

| O-Sulfonylation | Typically basic conditions (e.g., pyridine) | Cyclopropyl (B3062369) Sulfonate Ester |

This catalytic system allows for the use of a wide array of both aryl- and alkyl-sulfonyl chlorides to be coupled with various cyclopropanols, achieving yields of up to 96%. nih.govfigshare.com This methodology represents a significant pathway for this compound to form C-S bonds directly from alcohol precursors, leading to valuable γ-keto sulfone building blocks. researchgate.net

Reactivity of the Chlorinated Cyclopropane (B1198618) Ring

The cyclopropane ring is a strained three-membered carbocycle. The chlorine atom attached to this ring in this compound also serves as a reactive site, although its reactivity is distinct from that of a typical alkyl chloride.

Direct nucleophilic substitution at a cyclopropyl carbon bearing a halogen is generally challenging. chegg.com Such reactions are often slow and can be complicated by undesired ring-opening pathways, which are driven by the release of the inherent strain energy of the three-membered ring. chegg.com For example, the reaction of chlorocyclopropane (B1620479) with nucleophiles can lead to the formation of allyl-substituted products. wikipedia.org

The presence of the strongly electron-withdrawing sulfonyl chloride group at the same carbon atom (C1) in this compound would further influence the reactivity of the C-Cl bond. This group would destabilize any potential carbocation formation at C1, making an Sₙ1-type mechanism highly unlikely. An Sₙ2-type reaction would also be sterically hindered and electronically disfavored. Therefore, nucleophilic substitution reactions targeting the chlorine atom on the cyclopropane ring are not a primary pathway for this molecule under standard conditions. Alternative strategies are typically required to functionalize this position without inducing ring cleavage. chegg.com

Ring-Opening Reactions and Subsequent Transformations

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. These transformations are often driven by the release of this strain, leading to the formation of more stable acyclic products. The nature of the products formed is highly dependent on the reaction conditions and the reagents employed.

One potential pathway involves the sulfonylation of unsaturated compounds, which can be accompanied by the opening of the cyclopropane ring. For instance, in reactions analogous to the sulfonylation of methylenecyclopropanes, the sulfonyl radical generated from this compound could add to an alkene or alkyne. This addition could be followed by a radical cascade mechanism, leading to the opening of the cyclopropane ring and the formation of a more complex, functionalized linear product. The regioselectivity and stereoselectivity of such reactions would be influenced by the stability of the radical intermediates formed during the process. researchgate.net

The presence of the chlorine atom on the same carbon as the sulfonyl chloride group also introduces the possibility of nucleophilic attack. While direct nucleophilic substitution at the cyclopropyl carbon is generally difficult, activation by the sulfonyl chloride group could facilitate such reactions under specific conditions. For example, strong nucleophiles might induce a ring-opening process initiated by attack at the carbon bearing the chlorine, leading to the formation of an open-chain sulfonyl chloride derivative. The stereochemical outcome of such reactions would be of significant interest, potentially proceeding through an S(_N)2-like mechanism with inversion of configuration at the reaction center.

The table below summarizes potential ring-opening reactions and the expected classes of products based on analogous chemical transformations.

| Reagent/Condition | Proposed Intermediate | Expected Product Class |

| Radical Initiator + Alkene | Cyclopropylcarbinyl radical | Linear unsaturated sulfonyl chlorides |

| Strong Nucleophile (e.g., RLi, RMgX) | Anionic open-chain intermediate | Substituted open-chain sulfonyl chlorides |

| Lewis Acid | Carbocationic intermediate | Rearranged and/or ring-opened products |

It is important to note that the specific outcomes of these reactions with this compound would require experimental verification to establish the precise reaction pathways and product distributions.

Rearrangements Involving Cyclopropyl Carbenoids and Related Intermediates

The generation of carbenoid species from 1-halocyclopropyl precursors is a well-established method for accessing highly reactive intermediates that can undergo a variety of rearrangements. In the case of this compound, treatment with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound, could lead to the formation of a cyclopropylmagnesium carbenoid or a related species. ucl.ac.uk

These carbenoids are known to be unstable and can undergo rapid rearrangement. One of the most common rearrangement pathways for cyclopropyl carbenoids is the ring-opening to form allene (B1206475) derivatives. This transformation is driven by the relief of ring strain and the formation of a stable cumulenic system. The sulfonyl chloride group would likely influence the electronics of this rearrangement.

Alternatively, under specific conditions, the cyclopropyl carbenoid intermediate could be trapped by electrophiles before it has a chance to rearrange. This would allow for the synthesis of multi-substituted cyclopropane derivatives. The choice of solvent, temperature, and the nature of the organometallic reagent can play a crucial role in directing the reaction towards either rearrangement or trapping.

The following table outlines the potential reaction pathways for intermediates derived from this compound.

| Reagent | Intermediate | Potential Transformation | Product Type |

| Grignard Reagent (e.g., i-PrMgCl) | Cyclopropylmagnesium carbenoid | Ring-opening rearrangement | Allenic sulfonyl chloride |

| Grignard Reagent + Electrophile | Cyclopropylmagnesium carbenoid | Trapping by electrophile | Substituted cyclopropane sulfonyl chloride |

| Strong Base | Cyclopropyl anion | Elimination | Cyclopropene sulfonyl chloride |

The study of these rearrangements offers a powerful tool for the synthesis of complex molecules from readily available cyclopropane precursors.

Orthogonal Reactivity and Selective Functionalization

The concept of orthogonal reactivity refers to the ability to selectively address one functional group in a molecule in the presence of others that are also reactive under different conditions. rsc.org this compound possesses two distinct reactive sites: the sulfonyl chloride group and the substituted cyclopropane ring. This duality allows for the potential development of orthogonal synthetic strategies.

The sulfonyl chloride moiety is a versatile electrophile that readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. These reactions are typically fast and efficient, proceeding under mild conditions.

On the other hand, the 1-chlorocyclopropane unit can undergo reactions that are characteristic of strained ring systems, including ring-opening and rearrangements as discussed previously. Crucially, the conditions required to effect these transformations (e.g., treatment with strong bases or organometallic reagents) are often significantly different from those used for the derivatization of the sulfonyl chloride group.

This difference in reactivity allows for a stepwise functionalization of the molecule. For example, one could first react the sulfonyl chloride with a nucleophile to form a stable sulfonamide. The resulting product, which still contains the 1-chlorocyclopropane ring, could then be subjected to a second, distinct set of reaction conditions to induce a ring-opening or rearrangement reaction. This orthogonal approach enables the synthesis of complex molecular architectures with a high degree of control over the final structure.

The following table provides a conceptual illustration of an orthogonal functionalization strategy.

| Step | Reagent | Targeted Functional Group | Intermediate/Product |

| 1 | Nucleophile (e.g., RNH₂) | Sulfonyl chloride | 1-Chloro-N-alkylcyclopropane-1-sulfonamide |

| 2 | Organometallic Reagent | 1-Chlorocyclopropane ring | Ring-opened or rearranged sulfonamide |

This selective functionalization is a powerful tool in medicinal chemistry and materials science, where the precise placement of different functional groups is essential for tuning the properties of a molecule. The ability to perform late-stage modifications on the cyclopropane ring after the sulfonyl chloride has been derivatized is particularly valuable for the rapid generation of molecular diversity. nih.gov

Applications in Advanced Organic Synthesis and As Building Blocks

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-Chlorocyclopropane-1-sulfonyl chloride serves as a crucial intermediate in the construction of complex molecular frameworks. The high reactivity of the sulfonyl chloride group allows for its efficient incorporation into larger structures through reactions with various nucleophiles. Once integrated, the 1-chlorocyclopropyl moiety introduces a compact, rigid, and three-dimensional element into the target molecule.

The cyclopropane (B1198618) ring is a structural motif found in numerous natural products known for their fascinating architectures and biological activities. bohrium.comrsc.org Synthetic strategies that utilize building blocks like this compound provide a direct pathway to introduce this valuable carbocyclic system. The presence of the chlorine atom on the cyclopropane ring offers an additional site for subsequent chemical transformations, such as substitution or elimination reactions, further enhancing its utility in multi-step syntheses. Sulfonyl chlorides are widely recognized as pivotal intermediates for the synthesis of a diverse range of derivatives, and the unique structure of this particular reagent allows for the creation of novel and complex chemical entities.

Construction of Biologically Relevant Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. researchgate.net The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in

This compound is an ideal precursor for generating novel cyclopropane-containing sulfonamides. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct. ijarsct.co.in The versatility of this reaction allows for the combination of the 1-chlorocyclopropylsulfonyl core with a wide variety of amine-containing molecules, enabling the creation of large libraries of compounds for drug discovery and biological screening.

| Reactant 1 | Reactant 2 (Amine) | Product Class | Significance |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted 1-Chlorocyclopropane-1-sulfonamide (B3037964) | Core structure for various therapeutic agents. researchgate.net |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted 1-Chlorocyclopropane-1-sulfonamide | Provides access to more complex and sterically hindered sulfonamides. |

| This compound | Ammonia (NH₃) | 1-Chlorocyclopropane-1-sulfonamide | The parent sulfonamide, a key starting material for further derivatization. |

Enantioselective and Diastereoselective Synthesis of Cyclopropane-Containing Target Molecules

Controlling stereochemistry is paramount in the synthesis of bioactive molecules. While direct enantioselective reactions using this compound as the starting material are not extensively documented, the 1-chlorocyclopropylsulfonyl group, once incorporated into a larger molecule, can play a critical role in directing the stereochemical outcome of subsequent reactions. The synthesis of stereochemically pure cyclopropanes is a significant area of research, with various methods developed for related structures. nih.govnih.govnih.gov

The rigid structure of the cyclopropane ring can influence the conformation of the molecule, creating a chiral environment that favors the formation of one stereoisomer over another. For instance, in a molecule containing a chiral center elsewhere, the cyclopropyl (B3062369) sulfonamide moiety can act as a steric directing group, blocking one face of a reactive site and leading to a diastereoselective transformation. This principle is fundamental in modern asymmetric synthesis, where existing stereocenters are used to control the formation of new ones. mdpi.comresearchgate.net

The table below illustrates hypothetical scenarios where the presence of the 1-chlorocyclopropyl sulfonamide scaffold could be leveraged for stereocontrol.

| Starting Material Type | Reaction Type | Role of Cyclopropyl Sulfonamide Moiety | Potential Outcome |

|---|---|---|---|

| Chiral molecule containing the 1-chlorocyclopropyl sulfonamide group | Addition to a carbonyl group | Steric hindrance from the cyclopropyl group directs the approach of a nucleophile. | Diastereoselective formation of a new alcohol stereocenter. |

| Molecule with a prochiral center adjacent to the sulfonamide nitrogen | Asymmetric reduction or oxidation | The chiral sulfonamide can form a chelated intermediate with a metal catalyst, guiding the reagent to one face. | Enantioselective or diastereoselective synthesis of a chiral center. |

| Alkene-containing substrate with a nearby cyclopropyl sulfonamide | Cyclopropanation or epoxidation | The group can direct the reagent to the less hindered face of the double bond. | Diastereoselective formation of a new ring system. nih.gov |

Utility in the Synthesis of Agrochemicals and Precursors

The unique structural and chemical properties of cyclopropane-containing compounds have made them valuable in the agrochemical industry, particularly in the development of potent insecticides and fungicides. nih.gov this compound serves as a precursor in the synthesis of key agrochemical intermediates.

A notable application is found in a patented method for synthesizing 1-acetyl-1-chlorocyclopropane, a crucial intermediate for the fungicide prothioconazole. google.com In this process, a sulfonyl chloride is used as a chlorinating agent in a key step. This demonstrates the utility of sulfonyl chlorides in building the specific chlorinated cyclopropane core structure required for the final agrochemical product. The use of sulfonyl chloride facilitates a controlled chlorination reaction to yield the desired intermediate. google.com

The table below summarizes the key transformation described in the synthesis of this agrochemical intermediate.

| Reactant | Reagent | Reaction Type | Product | Application |

|---|---|---|---|---|

| 2-(2-haloethyl)-3-oxobutyrate derivative | Sulfonyl chloride | Chlorination | 2-(2-haloethyl)-2-chloro-3-oxobutyrate derivative | Intermediate in the synthesis of 1-acetyl-1-chlorocyclopropane, a precursor to the fungicide prothioconazole. google.com |

Mechanistic Investigations and Computational Studies on 1 Chlorocyclopropane 1 Sulfonyl Chloride Reactivity

Elucidation of Reaction Mechanisms for Sulfonyl Chloride Transformations

The transformation of sulfonyl chlorides can proceed through various mechanisms, and for a substituted cyclopropyl (B3062369) derivative, these pathways would be influenced by the unique structural and electronic properties of the cyclopropane (B1198618) ring.

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under thermal or photochemical conditions, or through the use of radical initiators. nih.govnih.gov These radicals can participate in a variety of reactions, including additions to unsaturated bonds and atom transfer reactions. nih.gov For 1-chlorocyclopropane-1-sulfonyl chloride, the formation of the 1-chlorocyclopropane-1-sulfonyl radical would be a key intermediate in such pathways. The stability and subsequent reactions of this radical would be of significant interest. Radical reactions involving aminocyclopropanes have been explored as an alternative to traditional Lewis acid activation for ring-opening transformations. rsc.org

Ionic pathways for sulfonyl chloride reactions typically involve nucleophilic attack at the electrophilic sulfur atom. researchgate.net In the case of this compound, the high s-character of the C-S bond, a consequence of the cyclopropane ring's hybridization, could influence the electrophilicity of the sulfur center. Theoretical studies on arenesulfonyl chlorides have shown that nucleophilic substitution at the sulfur atom can proceed via a single transition state (SN2-type mechanism). semanticscholar.org The strained nature of the cyclopropane ring could also lead to alternative ionic pathways, potentially involving ring-opening of the cyclopropyl moiety under certain conditions.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reactivity, selectivity, and energetics of chemical reactions. researchgate.net

A hypothetical DFT study could compare the energetics of homolytic cleavage of the S-Cl bond to form a sulfonyl radical versus a nucleophilic attack at the sulfur atom. The table below illustrates the type of data that could be generated from such a study.

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Radical Cleavage | 1-chlorocyclopropyl-1-sulfonyl radical | Hypothetical Value A |

| Nucleophilic Attack (SN2) | [Nu---SO₂(c-C₃H₄Cl)---Cl]⁻ | Hypothetical Value B |

These are placeholder values as specific computational data is unavailable.

The reactivity of cyclopropane derivatives is significantly influenced by the inherent ring strain and the unique electronic structure of the three-membered ring. acs.orgnih.gov The concept of "bent bonds" and σ-aromaticity in cyclopropane suggests a degree of electronic delocalization that can stabilize adjacent reactive centers. nih.gov In this compound, this electronic delocalization could play a role in stabilizing radical or ionic intermediates.

Ring-opening reactions of cyclopropanes are often driven by the release of strain energy. acs.org Computational studies could quantify the strain energy of this compound and evaluate the extent to which strain release contributes to the driving force for various potential reactions. A recent quantitative model highlights the interplay between delocalization and strain energy in governing the reactivity of molecules containing three-membered rings. acs.orgnih.gov

Spectroscopic and Spectrometric Methods in Mechanistic Elucidation

Experimental elucidation of reaction mechanisms relies heavily on spectroscopic and spectrometric techniques to identify and characterize reaction intermediates and products. While no specific studies on this compound are available, general methods would be applicable. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be crucial for the detection and characterization of any radical intermediates. Time-resolved Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor the progress of reactions and identify transient species. Mass spectrometry would be essential for identifying the products of the transformations, providing insights into the reaction pathways. The spectroscopic characterization of sulfonyl chlorides immobilized on silica (B1680970) has been reported, demonstrating the utility of these methods in studying related compounds. documentsdelivered.com

Future Directions and Emerging Research Avenues for 1 Chlorocyclopropane 1 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Protocols

The advancement of synthetic methodologies for 1-chlorocyclopropane-1-sulfonyl chloride is crucial for its broader application. Future research is expected to focus on developing more efficient, sustainable, and scalable synthetic routes.

Current synthetic approaches often involve multi-step processes that may utilize harsh reagents. A key future direction will be the development of catalytic and atom-economical methods. For instance, the direct chlorosulfonylation of cyclopropane (B1198618) derivatives using environmentally benign reagents and catalysts could provide a more streamlined and sustainable route to this compound.

Exploration of New Reactivity Modes and Catalytic Systems

The inherent ring strain and the presence of two reactive centers in this compound suggest a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations and developing catalytic systems to control its reactivity.

The sulfonyl chloride moiety is a well-established functional group with diverse reactivity. researchgate.netresearchgate.net However, its interplay with the adjacent strained cyclopropane ring could lead to unique chemical behavior. For example, transition-metal catalysis could be employed to selectively activate either the C-Cl or the S-Cl bond, enabling a range of cross-coupling reactions. nih.govprinceton.edu This would allow for the introduction of a wide variety of substituents onto the cyclopropane ring, leading to a diverse library of novel compounds.

Moreover, the strained cyclopropane ring itself can participate in various ring-opening and rearrangement reactions. researchgate.netscispace.com The development of catalytic systems that can control the regioselectivity and stereoselectivity of these transformations will be a significant area of future research. This could lead to the synthesis of complex acyclic and heterocyclic structures that are not easily accessible through traditional methods. The influence of ring strain on the reactivity of cyclic compounds is a subject of ongoing investigation. pitt.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The reactive nature of this compound makes it an ideal candidate for integration into flow chemistry and automated synthesis platforms. researchgate.netrsc.orgresearchgate.net These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling reactive intermediates and improving reaction safety and reproducibility. rsc.orgacs.org

Future research will likely involve the development of continuous-flow processes for both the synthesis and subsequent functionalization of this compound. This approach can enable the on-demand generation and immediate use of this reactive building block, avoiding the need for storage and handling of potentially unstable intermediates.

The integration of online analytical techniques with automated synthesis platforms will allow for rapid reaction optimization and the efficient exploration of a wide range of reaction conditions. This high-throughput approach will accelerate the discovery of new reactions and applications for this compound.

Design and Synthesis of Advanced Cyclopropyl-Containing Motifs for Material Science and Catalysis

The unique structural and electronic properties of the cyclopropane ring make it an attractive motif for the design of advanced materials and catalysts. beilstein-journals.orgrsc.orgunl.pt The ability to functionalize this compound opens up possibilities for incorporating this building block into larger molecular architectures with tailored properties. acs.orgresearchgate.netresearchgate.net

In material science, the rigid and strained nature of the cyclopropane ring can be exploited to create polymers and other materials with unique physical and optical properties. For example, incorporating cyclopropyl (B3062369) motifs into polymer backbones could lead to materials with enhanced thermal stability or specific photophysical characteristics. The development of new synthetic pathways to create these functional polymeric building blocks is an active area of research. klinger-lab.de

In the field of catalysis, the cyclopropyl group can act as a chiral scaffold or a directing group in asymmetric catalysis. The synthesis of novel chiral ligands and organocatalysts based on the this compound framework could lead to the development of new and more efficient catalytic transformations. The exploration of strained ring systems in catalysis is a promising area for future discoveries.

Q & A

Q. What are the optimized synthetic routes for 1-chlorocyclopropane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves chlorination of cyclopropane precursors or sulfonation of cyclopropane derivatives. Key factors include:

- Anhydrous conditions : Moisture leads to hydrolysis of the sulfonyl chloride group. Use inert atmospheres (e.g., N₂) and dried solvents like dichloromethane .

- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance sulfonation efficiency.

Yield optimization involves iterative adjustment of stoichiometry (e.g., SO₂Cl₂ molar ratios) and reaction time. Purity is confirmed via GC-MS or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .

- Decomposition signs : Cloudiness or gas evolution indicates hydrolysis to sulfonic acids. Monitor via periodic NMR or FTIR .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence nucleophilic substitution reactivity in cyclopropane systems?

Methodological Answer: The sulfonyl chloride group acts as a strong electron-withdrawing group, polarizing the cyclopropane ring and enhancing susceptibility to ring-opening reactions. Key mechanistic insights:

- Kinetic studies : Use stopped-flow NMR to track intermediates in reactions with amines or alcohols.

- DFT calculations : Model charge distribution to predict regioselectivity in substitutions (e.g., at C1 vs. C2 positions) .

Contradictions in literature reactivity profiles may arise from solvent polarity effects or competing hydrolysis pathways .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonylation.

- Stepwise quenching : Neutralize excess SO₂Cl₂ with NaHCO₃ before subsequent reactions to avoid cross-reactivity .

- In situ monitoring : Use Raman spectroscopy to detect undesired intermediates early .

Q. How can computational modeling guide the design of cyclopropane-sulfonyl chloride derivatives for drug discovery?

Methodological Answer:

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to optimize steric and electronic properties.

- ADMET prediction : Use QSAR models to assess metabolic stability and toxicity risks linked to the sulfonyl chloride group .

Example: Cyclopropane rings improve metabolic resistance, but sulfonyl chlorides may require prodrug strategies to reduce reactivity in vivo .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

- HPLC-MS pitfalls : Hydrolysis products (e.g., sulfonic acids) co-elute with the target. Use ion-pair chromatography (e.g., tetrabutylammonium acetate) to improve separation .

- Limit of detection (LOD) : Achieve sub-ppm sensitivity via derivatization (e.g., reaction with dansyl hydrazine for fluorescence detection) .

Q. How do conflicting toxicity data impact safety protocols for handling this compound?

Methodological Answer: While acute toxicity data are sparse, assume high hazard potential:

- PPE : Wear nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure .

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Data Contradiction Analysis

Q. Why do studies report divergent yields in sulfonylation reactions involving this compound?

Methodological Answer: Variations often stem from:

Q. How should researchers reconcile discrepancies in reported spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.